An In-depth Technical Guide to 2-Bromo-6-methoxyphenol
An In-depth Technical Guide to 2-Bromo-6-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Bromo-6-methoxyphenol (CAS Number: 28165-49-3). While this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, detailed experimental protocols and in-depth biological studies are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and highlights areas for future investigation.
Core Chemical Information
CAS Number: 28165-49-3[1]
2-Bromo-6-methoxyphenol, also known as 6-Bromoguaiacol or 3-Bromo-2-hydroxyanisole, is a halogenated derivative of guaiacol. Its chemical structure features a phenol ring substituted with a bromine atom and a methoxy group at positions 2 and 6, respectively.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-6-methoxyphenol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 62-65 °C | |
| Boiling Point | 146 °C at 4 mmHg | |
| Density | 1.6 g/cm³ | |
| Solubility | Slightly soluble in water. | |
| Storage Temperature | Inert atmosphere, room temperature. | [1] |
Spectroscopic Data
Detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are essential for the unambiguous identification and characterization of 2-Bromo-6-methoxyphenol. While specific spectra are not reproduced here, they can be found in various chemical databases and are crucial for verifying the identity and purity of the compound in a laboratory setting.[2]
Safety and Handling
2-Bromo-6-methoxyphenol is classified as an irritant and requires careful handling in a laboratory setting. The following table outlines its hazard and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Classification | Code | Description | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation. | [1][2] |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthesis and Reactivity
The following diagram illustrates a generalized workflow for such a synthesis.
This proposed synthesis would require careful control of reaction conditions to achieve the desired regioselectivity, favoring bromination at the 6-position of the guaiacol ring. The choice of brominating agent and solvent would be critical in optimizing the yield and purity of the final product.
Potential Biological Activity and Applications
2-Bromo-6-methoxyphenol serves as a valuable building block in organic synthesis. Its utility is highlighted by its potential use as an intermediate in the synthesis of more complex molecules with biological activity.
Antioxidant and Anticancer Potential
Phenolic compounds are well-known for their antioxidant properties. While direct studies on the antioxidant and anticancer activities of 2-Bromo-6-methoxyphenol are limited, research on structurally related bromophenol derivatives suggests that this compound may possess similar properties. For instance, some synthesized methylated and acetylated bromophenol derivatives have shown the ability to ameliorate oxidative damage and induce apoptosis in cancer cell lines.[3]
Role in Drug Development
The structural motif of 2-Bromo-6-methoxyphenol is found in various biologically active compounds. Its utility as a synthetic intermediate makes it relevant to drug discovery and development. For example, derivatives of brominated and methoxylated phenols have been investigated for their cytotoxic effects against various cancer cell lines.[4]
Signaling Pathway Interactions: An Area for Future Research
To date, no specific studies have been identified that directly link 2-Bromo-6-methoxyphenol to the modulation of key cellular signaling pathways such as the NF-κB or MAPK pathways. However, it is known that other phenolic compounds can influence these pathways, which are critical in inflammation and cancer.[5] Given the structural similarities, it is plausible that 2-Bromo-6-methoxyphenol could also interact with these signaling cascades. This represents a significant area for future research to elucidate its potential mechanisms of biological action.
The diagram below illustrates a hypothetical point of intervention for a phenolic compound within a generalized inflammatory signaling pathway.
Further investigation is required to validate whether 2-Bromo-6-methoxyphenol or its derivatives can indeed modulate such pathways and to determine the specific molecular targets.
Conclusion
2-Bromo-6-methoxyphenol is a chemical compound with established physicochemical properties and clear utility as a synthetic intermediate. While its direct biological activities and mechanisms of action are not yet fully elucidated, the study of related compounds suggests potential for antioxidant, anticancer, and anti-inflammatory effects. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules. Further research into its synthesis, biological activity, and interaction with cellular signaling pathways is warranted to fully unlock its therapeutic and scientific potential.
References
- 1. 2-Bromo-6-methoxyphenol | 28165-49-3 [sigmaaldrich.com]
- 2. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
